molecular formula C2H7NS.ClH<br>C2H8ClNS B000957 Cysteamine hydrochloride CAS No. 156-57-0

Cysteamine hydrochloride

Cat. No.: B000957
CAS No.: 156-57-0
M. Wt: 113.61 g/mol
InChI Key: OGMADIBCHLQMIP-UHFFFAOYSA-N
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Description

Cysteamine hydrochloride is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂·HCl. It is a white, water-soluble solid that contains both an amine and a thiol functional group. This compound is often used in its hydrochloride salt form and has various applications in medicine, biology, and industry .

Mechanism of Action

Target of Action

Cysteamine hydrochloride primarily targets cystine , a non-proteinogenic amino acid . Cystine is transported out of the cell lysosome by a protein called cystinosin . Mutations in the CTNS gene that encodes for cystinosin can lead to a disease called cystinosis , characterized by the accumulation of cystine throughout the body, especially in the eyes and kidneys .

Mode of Action

This compound acts as a cystine-depleting agent . It interacts with cystine to form cysteine and cysteine-cysteamine mixed disulfide , both of which can freely exit lysosomes . This interaction helps to remove accumulated cystine in lysosomes, thereby reducing the effects of cystinosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cystine transport pathway . By converting cystine into cysteine and cysteine-cysteamine mixed disulfide, this compound facilitates the exit of these compounds from lysosomes . This action helps to prevent the accumulation of cystine in the body, which is a key feature of cystinosis .

Pharmacokinetics

It’s known that the compound has been used in various forms, including oral capsules and ophthalmic solutions, for the treatment of cystinosis . The choice of administration route likely influences the bioavailability of the drug, but specific ADME (Absorption, Distribution, Metabolism, Excretion) properties would require further investigation.

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation in the body . This can alleviate the symptoms of cystinosis, such as discomfort caused by cystine deposits in the eyes . In addition, this compound has been shown to have cytotoxic effects at certain concentrations, potentially due to the generation of hydrogen peroxide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its chemical instability, hygroscopicity, and poor pharmacokinetic profile can limit its efficacy . Encapsulation systems have been used to overcome these undesirable properties and improve the pharmacokinetic behavior of cysteamine . Furthermore, the compound’s reactivity and turnover can be influenced by factors such as redox potential, pH, and specific aminothiol abundance in each physiological compartment .

Biochemical Analysis

Biochemical Properties

Cysteamine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is involved in the degradation of coenzyme A, acting as a biosynthetic precursor to the neurotransmitter hypotaurine . It also has the potential to reconstitute the function of proteins harboring arginine (Arg) to cysteine (Cys) mutations, via repair of the Cys residue into a moiety that introduces an amino group .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used to treat cystinosis, a lysosomal storage disease characterized by the abnormal accumulation of cystine . This compound removes the excessive cystine that builds up in cells of people with the disease . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a cystine-depleting agent by converting cystine to cysteine and cysteine-cysteamine mixed disulfides .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It has been noted for its chemical instability and hygroscopicity, which can limit its efficacy . More studies are required to refine specificity and treatment design, including its long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized in mammals, including humans, by the degradation of coenzyme A . It interacts with enzymes or cofactors in these pathways, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed in the gastrointestinal tract and reaches its maximum plasma concentration in about 1.4 hours

Subcellular Localization

It is known that this compound is involved in the degradation of coenzyme A, a process that occurs in the cytoplasm of cells . More detailed information about its targeting signals or post-translational modifications that direct it to specific compartments or organelles is needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing cysteamine hydrochloride involves the alkaline hydrolysis of alpha-mercaptothiazoline. This process starts with the synthesis of 2-aminoethyl sulfate from ethanolamine and sulfuric acid. The 2-aminoethyl sulfate is then reacted with carbon disulfide to form alpha-mercaptothiazoline, which is subsequently hydrolyzed in an alkaline environment to produce this compound .

Another method involves reacting carbon disulfide and sodium sulfide in alcohol to obtain sodium thiosulfate. This is followed by a reaction with 2-aminoethyl sulfate sodium salt or 2-chloroethylamine hydrochloride, and the addition of hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The recovery rate of synthesizing alpha-mercaptothiazoline can reach over 90%, making it a preferred method for industrial production .

Chemical Reactions Analysis

Types of Reactions

Cysteamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound.

    Reduction: Cysteamine can reduce disulfide bonds in other molecules, converting them into thiols.

    Substitution: Cysteamine can participate in nucleophilic substitution reactions due to its amine and thiol groups.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cysteamine hydrochloride is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Its ability to deplete cystine levels makes it particularly valuable in medical applications for treating cystinosis .

Properties

IUPAC Name

2-aminoethanethiol;hydrochloride
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InChI

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OGMADIBCHLQMIP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.Cl
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNS
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Related CAS

60-23-1 (Parent)
Record name Cysteamine hydrochloride [USAN]
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Record name 2-Mercaptoethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8045779
Record name Cysteamine hydrochloride
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Molecular Weight

113.61 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Cysteamine hydrochloride
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Solubility

>17 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

156-57-0, 16904-32-8
Record name Cysteamine hydrochloride
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Record name Ethanethiol, 2-amino-, dihydrochloride
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Record name Cysteamine hydrochloride [USAN]
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Record name 2-Mercaptoethylamine hydrochloride
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Record name Cysteamine hydrochloride
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Record name Ethanethiol, 2-amino-, hydrochloride (1:1)
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Record name Cysteamine hydrochloride
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Record name Mercaptamine hydrochloride
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Record name CYSTEAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of cysteamine hydrochloride (CSH)?

A1: CSH is a potent inhibitor of somatostatin, a hormone that inhibits the secretion of growth hormone (GH). CSH exerts its effects by directly or indirectly suppressing somatostatin release from the hypothalamus, thereby increasing GH secretion from the pituitary gland. [, ]

Q2: How does CSH affect growth performance in animals?

A2: By inhibiting somatostatin, CSH elevates GH levels, leading to improved growth performance in various animal species. Studies in pigs, chickens, and fish have demonstrated that CSH supplementation can increase body weight gain, improve feed conversion ratio, and reduce back fat deposition. [, , , , ]

Q3: Beyond growth hormone, does CSH influence other physiological processes?

A3: Yes, CSH has been shown to impact various physiological processes, including antioxidant defense, immune function, and nutrient digestibility. Research suggests that CSH can enhance antioxidant enzyme activity, modulate immune responses, and influence the digestibility of certain nutrients in animals. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C2H7NS • HCl, and its molecular weight is 113.61 g/mol.

Q5: Are there any spectroscopic data available to characterize this compound?

A5: Yes, studies have employed various spectroscopic techniques to characterize CSH. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have been used to confirm the structure and purity of synthesized CSH. [, , ]

Q6: Is this compound susceptible to degradation, and if so, under what conditions?

A6: Yes, CSH is known to be hygroscopic and prone to oxidation, especially in solution and at elevated temperatures. This instability can lead to reduced efficacy and challenges in formulation development. [, , , ]

Q7: What strategies have been explored to enhance the stability of this compound in formulations?

A7: Researchers have investigated various approaches to improve the stability of CSH in formulations, including microencapsulation, coating with protective materials, and complexation with other molecules. These techniques aim to protect CSH from environmental factors that contribute to degradation. [, , , ]

Q8: Has this compound demonstrated any catalytic properties in chemical reactions?

A8: While not widely recognized for its catalytic activity, CSH has been employed as a ligand in the synthesis of metal-based catalysts. For instance, CSH has been used to modify iron oxide magnetic nanoparticles, resulting in a catalyst effective for Knoevenagel condensation reactions. []

Q9: Have computational chemistry methods been applied to study this compound?

A9: Yes, computational chemistry tools have been used to investigate the structural characteristics, interactions, and potential applications of CSH. These studies might involve molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) analyses. []

Q10: How does the stability of this compound vary under different storage conditions?

A11: The stability of CSH is influenced by factors such as temperature, humidity, and exposure to light and air. Studies have shown that CSH degrades more rapidly at higher temperatures and under humid conditions. [, , , ]

Q11: What formulation strategies have been explored to enhance the bioavailability of this compound?

A12: Researchers have investigated various approaches to improve CSH bioavailability, including controlled-release formulations, microencapsulation, and the use of permeation enhancers. These strategies aim to optimize drug release, absorption, and distribution within the body. [, , ]

Q12: Are there specific safety considerations and regulations regarding the handling and use of this compound?

A12: Yes, as with any chemical substance, appropriate safety precautions should be taken when handling CSH. It is essential to consult and adhere to relevant safety data sheets and regulatory guidelines for safe use, storage, and disposal.

Q13: What is the pharmacokinetic profile of this compound?

A14: Studies have investigated the pharmacokinetics of CSH in various species, including humans. Following oral administration, CSH is rapidly absorbed, reaching peak plasma concentrations within a few hours. It undergoes extensive metabolism, primarily in the liver, and is excreted mainly in the urine. []

Q14: How does the route of administration affect the pharmacokinetics and pharmacodynamics of this compound?

A15: The route of administration can significantly influence the absorption, distribution, metabolism, and excretion of CSH. Oral administration results in first-pass metabolism in the liver, while intravenous administration bypasses this process, potentially leading to higher systemic exposure. []

Q15: Has this compound demonstrated efficacy in treating specific diseases or conditions?

A16: CSH is clinically approved for treating nephropathic cystinosis, a rare genetic disorder. In this context, CSH helps to reduce cystine accumulation in cells, slowing disease progression. [, ]

Q16: Are there known mechanisms of resistance to this compound?

A16: While resistance mechanisms specific to CSH have not been extensively reported, it's plausible that cellular alterations affecting drug uptake, metabolism, or target interactions could potentially contribute to reduced efficacy.

Q17: What are the potential toxicological effects of this compound?

A18: As with any medication, CSH can cause side effects. Common adverse effects reported include nausea, vomiting, and gastrointestinal discomfort. At higher doses, CSH may cause more serious side effects, such as liver damage. []

Q18: Have specific drug delivery strategies been developed to target this compound to specific tissues or cells?

A19: Researchers have explored various approaches to enhance CSH delivery to specific targets. These include microencapsulation, nanoparticle-based delivery systems, and prodrug strategies. These methods aim to improve drug efficacy and minimize off-target effects. [, ]

Q19: What analytical techniques are commonly used to quantify this compound in biological samples?

A20: Several analytical methods have been developed for CSH quantification, including high-performance liquid chromatography (HPLC) coupled with various detectors such as UV-Vis or mass spectrometry. These techniques provide sensitive and specific measurement of CSH concentrations. [, ]

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